Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H7ClF3NO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by nitration, reduction, and esterification reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions (OH-) for hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The amino and chloro groups can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-chloro-5-trifluoromethyl-benzoic acid
- 4-(trifluoromethyl)benzylamine
- 2-chloro-4-(trifluoromethyl)aniline
Uniqueness
Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds .
Properties
Molecular Formula |
C9H7ClF3NO2 |
---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,14H2,1H3 |
InChI Key |
SSPYTAJDAQHFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F |
Origin of Product |
United States |
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